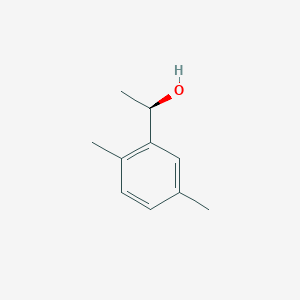

(1R)-1-(2,5-dimethylphenyl)ethan-1-ol

CAS No.: 1175672-54-4

Cat. No.: VC2791166

Molecular Formula: C10H14O

Molecular Weight: 150.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1175672-54-4 |

|---|---|

| Molecular Formula | C10H14O |

| Molecular Weight | 150.22 g/mol |

| IUPAC Name | (1R)-1-(2,5-dimethylphenyl)ethanol |

| Standard InChI | InChI=1S/C10H14O/c1-7-4-5-8(2)10(6-7)9(3)11/h4-6,9,11H,1-3H3/t9-/m1/s1 |

| Standard InChI Key | VHLZFCOCNJEXTQ-SECBINFHSA-N |

| Isomeric SMILES | CC1=CC(=C(C=C1)C)[C@@H](C)O |

| SMILES | CC1=CC(=C(C=C1)C)C(C)O |

| Canonical SMILES | CC1=CC(=C(C=C1)C)C(C)O |

Introduction

Chemical Structure and Properties

Physical Properties

The physical properties of (1R)-1-(2,5-dimethylphenyl)ethan-1-ol include characteristics typical of secondary alcohols with aromatic substituents. While specific data on physical properties is limited in the search results, similar compounds typically exist as colorless to pale yellow liquids or solids, depending on the ambient temperature. The compound is expected to have moderate solubility in organic solvents such as ethanol, tetrahydrofuran, and dichloromethane, with limited solubility in water due to its predominantly hydrophobic nature.

Synthesis Methods

Reduction of 2,5-dimethylacetophenone

The primary method for synthesizing (1R)-1-(2,5-dimethylphenyl)ethan-1-ol involves the reduction of 2,5-dimethylacetophenone. This is a critical reaction in obtaining the chiral alcohol with the desired stereochemistry. The starting material, 1-(2,5-dimethylphenyl)ethanone (CAS No.: 2142-73-6), serves as the ketone precursor for this transformation.

The reduction can be performed using various reducing agents, with the choice of reagent significantly influencing the stereochemical outcome of the reaction. The reaction typically occurs in an inert solvent such as tetrahydrofuran or ethanol at carefully controlled low temperatures to enhance selectivity for the (1R) enantiomer. These controlled conditions are essential to prevent over-reduction or undesired side reactions that might compromise the yield or stereochemical purity of the product.

Asymmetric Reduction Methods

To achieve high enantiomeric excess for the (1R) configuration, asymmetric reduction methods are commonly employed. These methods typically utilize chiral catalysts or chiral auxiliaries to direct the stereochemical outcome of the reduction. Several approaches may be used:

-

Corey-Bakshi-Shibata (CBS) reduction: Using oxazaborolidine catalysts

-

Noyori-type asymmetric hydrogenation: Using ruthenium-based catalysts with chiral ligands

-

Alpine-Borane reduction: Using B-isopinocampheylborane as a chiral reducing agent

The selection of the appropriate asymmetric reduction method depends on the desired level of stereoselectivity, scale of the reaction, and other practical considerations related to cost and availability of reagents.

Applications in Scientific Research

Asymmetric Synthesis

Chemical Reactions

Oxidation Reactions

(1R)-1-(2,5-dimethylphenyl)ethan-1-ol can undergo oxidation reactions that transform the secondary alcohol to a ketone. This reaction typically results in the formation of 2,5-dimethylacetophenone. Various oxidizing agents can be employed for this transformation, including pyridinium chlorochromate (PCC), Dess-Martin periodinane, or Swern oxidation conditions.

The oxidation process requires careful control of reaction conditions to avoid over-oxidation or degradation of sensitive functional groups. The resulting ketone product can serve as an intermediate for further transformations or as a building block in its own right for various synthetic applications.

Substitution Reactions

The hydroxyl group in (1R)-1-(2,5-dimethylphenyl)ethan-1-ol can participate in substitution reactions, leading to the replacement of the OH group with various other functional groups. These substitution reactions can proceed through different mechanisms, often involving the activation of the hydroxyl group to create a better leaving group.

Common substitution reactions include:

-

Conversion to halides via reaction with thionyl chloride or phosphorus tribromide

-

Formation of tosylates or mesylates as reactive intermediates

-

Nucleophilic substitution reactions to introduce nitrogen, sulfur, or other heteroatom-containing functional groups

These substitution reactions typically proceed via nucleophilic mechanisms where the hydroxyl group acts as a leaving group after appropriate activation. The stereochemical outcome of these reactions depends on the mechanism (SN1 or SN2) and the reaction conditions employed.

Related Compounds

Structural Analogs

Several structural analogs of (1R)-1-(2,5-dimethylphenyl)ethan-1-ol exist, differing in the position of substituents or the nature of the functional groups:

-

(1R)-1-(2,4-dimethylphenyl)ethan-1-ol: Features methyl groups at positions 2 and 4 of the aromatic ring instead of 2 and 5

-

1-(2,5-Dimethylphenyl)ethanone: The ketone precursor to our compound of interest

-

2-(3,5-Dimethylphenyl)ethan-1-ol: Contains a longer carbon chain between the aromatic ring and the hydroxyl group, with different positions for the methyl substituents

-

(1R)-2-amino-1-(2,5-dimethylphenyl)ethan-1-ol: A derivative containing an amino group adjacent to the carbinol carbon

These related compounds share certain structural features with (1R)-1-(2,5-dimethylphenyl)ethan-1-ol but may exhibit different physical, chemical, and biological properties due to the variations in their structures. Understanding the relationships between these compounds can provide valuable insights into structure-property relationships and guide the development of new compounds with desired properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume